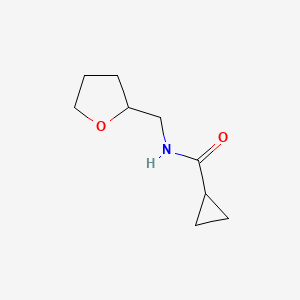

Cyclopropanecarboxamide, N-tetrahydrofurfuryl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Cyclopropanecarboxamide, N-tetrahydrofurfuryl-” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.2209 .

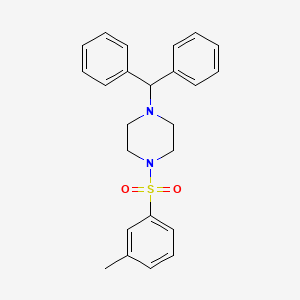

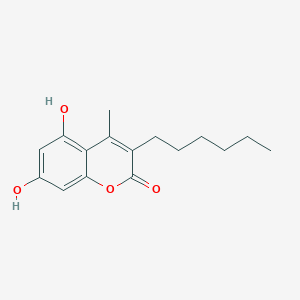

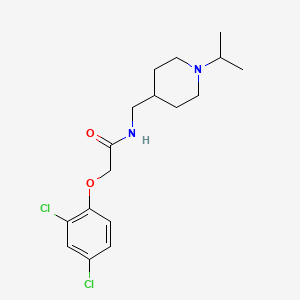

Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxamide, N-tetrahydrofurfuryl-” can be represented by the InChI string:InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Applications De Recherche Scientifique

Diastereoselective Synthesis and Biological Activity

- Cyclopropane amino acids represent a class of compounds synthesized through diastereoselective methods. One study describes a high-yielding method for preparing cyclopropane amino acids, showcasing their potential in synthesizing biologically significant molecules, such as anti-Parkinson drugs and natural products like coronamic acid (Adams et al., 2003).

Versatility in Drug Development

- The cyclopropyl ring is increasingly used in drug development due to its unique structural and electronic properties. It enhances the potency and selectivity of drug candidates, demonstrating the cyclopropyl group's role in overcoming challenges in drug discovery (Talele, 2016).

Applications in Synthetic Organic Chemistry

- Cyclopropanes are utilized in complexity-building annulations, leading to the synthesis of structurally diverse tetrahydrofurans. These reactions highlight the utility of cyclopropane derivatives in creating complex heterocyclic structures, which are core components in many pharmaceuticals (Campbell et al., 2010).

Ring Opening Reactions

- The regioselective ring opening of cyclopropanecarboxylates using samarium(II) diiodide illustrates the potential of cyclopropane derivatives in synthesizing compounds with varied structural complexity. This method offers a pathway to obtain products like (2-substituted ethyl)malonates, useful in further synthetic applications (Yamashita et al., 1995).

[3 + 3]-Cycloaddition Reactions

- Donor-acceptor cyclopropanes react with nitrile imines generated in situ to afford tetrahydropyridazines, demonstrating the cyclopropane ring's versatility in constructing nitrogen-containing cycles. This method provides access to a variety of pyridazine derivatives, underscoring the cyclopropane unit's role in synthesizing complex nitrogenous compounds (Garve et al., 2016).

Safety and Hazards

The safety data sheet for cyclopropanecarboxamide indicates that it is harmful if swallowed and causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound . In case of ingestion or eye contact, medical help should be sought immediately .

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRJJSNRJZLSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboxamide, N-tetrahydrofurfuryl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704964.png)

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)

![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)